3-(Bromomethyl)-2-methylpentane
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Overview
Description
3-(Bromomethyl)-2-methylpentane is an organic compound belonging to the class of alkyl halides It is characterized by a bromomethyl group attached to the second carbon of a methylpentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-2-methylpentane typically involves the bromination of 2-methylpentane. This can be achieved through a free radical halogenation process, where 2-methylpentane is treated with bromine in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via the formation of a bromine radical, which abstracts a hydrogen atom from the 2-methylpentane, leading to the formation of the desired bromomethyl product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and concentration of reactants, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 3-(Bromomethyl)-2-methylpentane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of alcohols, nitriles, or amines, respectively.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Alcohols, nitriles, amines.
Elimination Reactions: Alkenes.
Oxidation: Alcohols, carboxylic acids.
Reduction: Hydrocarbons.
Scientific Research Applications
3-(Bromomethyl)-2-methylpentane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, aiding in the study of biological pathways and mechanisms.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those requiring a bromomethyl group for biological activity.
Industry: this compound is used in the production of specialty chemicals, including agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2-methylpentane primarily involves its reactivity as an alkylating agent. The bromine atom is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity allows it to form covalent bonds with various nucleophilic sites in molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
- 2-Bromomethyl-1,3-dioxolane
- 3-Bromo-3-buten-1-ol
- 3-(Bromoacetyl)coumarins
Comparison: 3-(Bromomethyl)-2-methylpentane is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its reactivity and the types of reactions it can undergo. For example, 2-Bromomethyl-1,3-dioxolane is more commonly used in polymer chemistry, while 3-Bromo-3-buten-1-ol is utilized in the synthesis of bioactive molecules. This compound, on the other hand, is versatile and can be used in a wide range of applications, from organic synthesis to industrial production.
Properties
CAS No. |
32444-35-2 |
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Molecular Formula |
C7H15Br |
Molecular Weight |
179.10 g/mol |
IUPAC Name |
3-(bromomethyl)-2-methylpentane |
InChI |
InChI=1S/C7H15Br/c1-4-7(5-8)6(2)3/h6-7H,4-5H2,1-3H3 |
InChI Key |
KHNFYUURJZUZIA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CBr)C(C)C |
Origin of Product |
United States |
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